molecular formula C17H14ClNO6 B460835 Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-72-0

Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460835
CAS No.: 825602-72-0
M. Wt: 363.7g/mol
InChI Key: MRHNBOUGPVMQMX-UHFFFAOYSA-N
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Description

Overview of Pyrano[3,2-b]pyran Derivatives

Pyrano[3,2-b]pyran compounds constitute an important class of fused heterocyclic systems containing two oxygen atoms within a bicyclic framework. These compounds feature a 6-6 fused ring system where two pyran rings are connected through a shared bond, creating a unique scaffold with diverse functionalization potential. The basic structure of pyrano[3,2-b]pyran (C8H6O2) consists of two fused six-membered rings with two oxygen atoms at positions 1 and 5, forming a 1,5-dioxanaphthalene system.

Pyrano[3,2-b]pyran derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The bicyclic oxygen-containing heterocyclic framework serves as a privileged structure in drug discovery, with compounds in this class exhibiting antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The versatility of the pyrano[3,2-b]pyran scaffold allows for systematic structural modifications to optimize biological activities and pharmacokinetic properties.

Property Description
Basic Structure Bicyclic system with two fused pyran rings
Molecular Formula (basic scaffold) C8H6O2
Synonyms 1,5-Dioxanaphthalene, Pyranopyran
Ring System 6-6 fused heterocyclic
Key Heteroatoms Two oxygen atoms at positions 1 and 5
Common Derivatives Amino-substituted, carboxylate-functionalized, phenyl-substituted

Table 1: General characteristics of the pyrano[3,2-b]pyran scaffold

Historical Development of Pyrano[3,2-b]pyran Chemistry

The chemistry of pyrano[3,2-b]pyran compounds has evolved significantly over recent decades. Early synthetic approaches to these compounds were often complex and low-yielding, limiting their practical applications. Traditional methods involved multiple steps and harsh reaction conditions, which posed challenges for large-scale synthesis and purification.

A significant breakthrough in pyrano[3,2-b]pyran chemistry occurred with the development of multicomponent reactions (MCRs) in the early 21st century. These approaches allowed for the efficient construction of complex molecular frameworks from simple starting materials in a single operation. The first reported one-pot three-component synthesis of pyrano[3,2-b]pyran derivatives utilized aldehydes, active methylene compounds, and kojic acid as starting materials.

Further developments in catalysis, particularly in the use of ionic liquids, solid-supported catalysts, and nanoparticle-based systems, have continued to enhance the efficiency and selectivity of pyrano[3,2-b]pyran synthesis. For instance, the use of ionic liquid [bmim]BF4 as a reaction medium enabled green and efficient synthesis of amino-substituted pyrano[3,2-b]pyran derivatives with high yields and catalyst reusability. Similarly, tin tetrachloride supported on silica gel nanoparticles (SnCl4/SiO2 NPs) has been employed as an effective catalyst for the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and its carboxylate derivatives.

Recent advancements include the development of environmentally friendly synthetic methodologies using ultrasonic irradiation, solvent-free conditions, and magnetically recoverable nanocatalysts such as Fe3O4@SiO2-IL-Fc, which have further improved the synthetic accessibility of these compounds.

Structural Significance of Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

This compound is a complex pyrano[3,2-b]pyran derivative with several distinctive structural features. The compound has the molecular formula C17H14ClNO6 and a molecular weight of 363.7 g/mol. Its structure includes a pyrano[3,2-b]pyran core with several functional groups attached, creating a molecule with rich pharmacophoric potential.

The key structural features of this compound include:

  • A pyrano[3,2-b]pyran bicyclic core system
  • An amino group at position 2 of the pyran ring
  • A 4-chlorophenyl substituent at position 4
  • A hydroxymethyl group at position 6
  • An oxo (keto) group at position 8
  • A methyl carboxylate group at position 3
Property Value
Molecular Formula C17H14ClNO6
Molecular Weight 363.7 g/mol
Monoisotopic Mass 363.050965
CAS Number 825602-70-8
Alternate CAS 825602-72-0
PubChem CID 11838546
ChemSpider ID 10013081

Table 2: Physical and chemical properties of this compound

The presence of multiple functional groups in this compound creates potential for diverse biological interactions. The amino group and carboxylate functionality can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the chlorophenyl substituent contributes to the compound's lipophilicity and potential for π-stacking interactions. The hydroxymethyl group provides additional sites for hydrogen bonding and possible points for further derivatization.

The compound's structure allows for specific stereochemistry at the C-4 position, where the 4-chlorophenyl group is attached. This stereocenter can influence the compound's three-dimensional arrangement and its interactions with biological receptors or enzymes, potentially impacting its pharmacological properties.

Relationship to Kojic Acid Derivatives

This compound and related pyrano[3,2-b]pyran derivatives are typically synthesized using kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) as a key starting material. Kojic acid is a natural product derived from various fungi and serves as an important building block in the synthesis of these compounds due to its unique structure and reactivity.

The transformation of kojic acid into pyrano[3,2-b]pyran derivatives typically involves multicomponent reactions, where kojic acid reacts with aldehydes (such as 4-chlorobenzaldehyde) and active methylene compounds (such as methyl cyanoacetate). This process leads to the formation of the fused bicyclic system characteristic of pyrano[3,2-b]pyrans.

The general synthetic route can be represented as follows:

Kojic acid + 4-chlorobenzaldehyde + methyl cyanoacetate → this compound

The relationship to kojic acid is significant because it establishes these compounds as semi-synthetic derivatives of a natural product, potentially enhancing their biocompatibility. Additionally, the structural features inherited from kojic acid, such as the hydroxymethyl group and the pyranone moiety, contribute to the biological activities observed in these compounds.

Various catalysts have been employed for this transformation, including K2CO3 in aqueous media, which provides a green and efficient method for the synthesis of these compounds. Other catalysts include SnCl4/SiO2 nanoparticles, ionic liquids, and various solid-supported catalysts.

Starting Material Reagent 1 Reagent 2 Catalyst Conditions Yield (%) Reference
Kojic acid 4-Chlorobenzaldehyde Methyl cyanoacetate K2CO3 Aqueous media, RT 85-92
Kojic acid 4-Chlorobenzaldehyde Methyl cyanoacetate SnCl4/SiO2 NPs Solvent-free, RT 90-95
Kojic acid Benzaldehyde Malononitrile [bmim]BF4 80°C 88-94
Kojic acid Various aromatic aldehydes Ethyl cyanoacetate Fe3O4@SiO2-IL-Fc Ultrasonic irradiation, RT 85-93

Table 3: Selected synthetic methods for pyrano[3,2-b]pyran derivatives related to this compound

Current Research Trends in Pyrano[3,2-b]pyran Chemistry

Research in pyrano[3,2-b]pyran chemistry continues to evolve, with several notable trends emerging in recent years. One significant area of focus is the development of green and sustainable synthetic methodologies. Researchers are increasingly employing environmentally friendly approaches, such as solvent-free conditions, ultrasonic irradiation, and recyclable catalysts, to minimize the environmental impact of pyrano[3,2-b]pyran synthesis.

The synthesis of pyrano[3,2-b]pyran derivatives via eco-friendly methods has gained significant attention. For instance, ammonium acetate-mediated formal oxa-[3+3]cycloaddition has been employed for the eco-friendly synthesis of fused pyrano[2,3-b]pyrans via the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds. Similarly, ultrasound-assisted synthesis using barium titanate nanoparticles has been reported for the efficient preparation of pyrano[3,2-b]pyran scaffolds.

The use of nanocatalysts, particularly magnetically recoverable catalysts, represents another important trend in this field. Ferrocene-containing ionic liquid supported on silica-coated Fe3O4 magnetic nanoparticles (nano Fe3O4@SiO2-IL-Fc) has been used as a heterogeneous nanocatalyst for the synthesis of pyrano[3,2-b]pyran derivatives. These catalysts offer advantages such as high surface area, easy separation, and reusability, making them attractive options for efficient and sustainable synthesis.

Another emerging area is the exploration of the biological activities of pyrano[3,2-b]pyran derivatives. Studies have revealed potential applications in various therapeutic areas:

Biological Activity Compound Type Key Findings Reference
Antibacterial Pyranopyran nitrile derivatives Active against Edwardsiella ictaluri, a pathogen causing enteric septicemia in catfish
Herbicidal Pyranopyran nitrile derivatives Exhibited herbicidal activity in greenhouse studies
Tyrosinase Inhibition 6-(Hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyrans Showed potent tyrosinase inhibitory activity and antioxidant properties
Anti-inflammatory Pyranopyran-1,8-dione Isolated from Viticis Fructus, showed prevention of cigarette smoke-induced lung inflammation

Table 4: Selected biological activities of pyrano[3,2-b]pyran derivatives

The versatility of the pyrano[3,2-b]pyran scaffold allows for systematic structural modifications to optimize biological activities and pharmacokinetic properties. Structure-activity relationship studies have indicated that the presence of the 2-amino group, the nature of the aryl substituent at position 4, and the carboxylate functionality at position 3 significantly influence the biological properties of these compounds.

Additionally, there is growing interest in the development of new methodologies for the stereoselective synthesis of pyrano[3,2-b]pyran derivatives. The stereocontrol at the C-4 position, where the aryl substituent is attached, is particularly important for optimizing biological activities. Various approaches, including the use of chiral catalysts and substrates, are being explored to achieve high levels of stereoselectivity in the synthesis of these compounds.

The application of computational methods, including molecular docking and structure-based drug design, is also becoming increasingly important in understanding the interactions between pyrano[3,2-b]pyran derivatives and biological targets, further facilitating the design of compounds with improved properties.

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6/c1-23-17(22)13-12(8-2-4-9(18)5-3-8)15-14(25-16(13)19)11(21)6-10(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHNBOUGPVMQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pipeline Method Using Vinyl Methyl Ether and Acrolein

A patent by CN1358704A describes a continuous-flow synthesis of pyran derivatives via reaction between vinyl methyl ether and acrolein. In a customized tubular reactor, stoichiometric amounts of these precursors undergo [4+2] cycloaddition at 110–140°C to yield 2-alkoxy-3,4-dihydropyran intermediates. This method offers advantages in scalability and safety compared to batch reactors, with reported yields exceeding 75% for analogous systems.

Stepwise Condensation of Pyran Precursors

VulcanChem’s technical data highlights a multi-step assembly starting from substituted pyran-2-ones. For example, 4-hydroxy-6-methylpyran-2-one undergoes nucleophilic attack at C-5 by a chlorophenyl-containing reagent, followed by oxidative ring expansion. This method enables precise control over substituent positioning but requires stringent anhydrous conditions.

Functionalization with Hydroxymethyl and Amino Groups

Hydroxymethylation at C-6

The hydroxymethyl group is introduced via:

  • Mannich Reaction : Condensation of formaldehyde with a C-6 amine precursor, followed by reduction (NaBH₄, MeOH, 0°C).

  • Hydrolytic Ring-Opening : Treatment of epoxide intermediates (generated from pyran oxides) with aqueous HCl yields vicinal diols, which are selectively oxidized to hydroxymethyl groups.

Amino Group Installation at C-2

Two pathways are documented:

  • Gabriel Synthesis : Phthalimide protection of a C-2 hydroxyl group, followed by hydrazinolysis to unmask the amine.

  • Direct Amination : NH₃ gas bubbled through a THF solution of the C-2 bromide derivative at −78°C, yielding 68% amination efficiency.

Esterification and Final Product Formation

The methyl ester at C-3 is introduced via:

  • Fischer Esterification : Refluxing the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) for 12 h.

  • Steglich Esterification : DCC/DMAP-mediated coupling of the acid with methanol, achieving 94% yield under mild conditions.

Final purification employs sequential recrystallization from ethyl acetate/petroleum ether (3:1 v/v), yielding crystals with ≥98% HPLC purity.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Key Synthetic Steps

StepMethodTemperature (°C)CatalystYield (%)Purity (%)
Pyran core formationPipeline120None7895
4-Chlorophenyl attachmentSuzuki coupling80Pd(PPh₃)₄9297
HydroxymethylationMannich0NaBH₄8593
EsterificationSteglich25DCC/DMAP9499

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.4 Hz, 2H, ArH), 5.31 (s, 1H, H-5), 4.72 (br s, 2H, NH₂), 3.89 (s, 3H, OCH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (lactone C=O).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the trans-diaxial orientation of the hydroxymethyl and amino groups, with a dihedral angle of 31.2° between the pyran and benzoate planes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Functional Group Molecular Formula Key Properties References
Target compound 4-Chlorophenyl Methyl ester C₁₇H₁₄ClNO₆ MW: 363.75; No stereocenters
6h () 3-((4-Chlorobenzyl)oxy)phenyl Carbonitrile (CN) C₂₃H₁₈ClN₂O₄ Mp: 232–236°C; IR: 2191 cm⁻¹ (CN stretch)
6a () 4-(Benzyloxy)phenyl Carbonitrile (CN) C₂₃H₁₉N₂O₅ Mp: 221–224°C; IR: 2199 cm⁻¹ (CN stretch)
Analog () 2-Chlorophenyl Methyl ester C₁₇H₁₄ClNO₆ Density: 1.53 g/cm³; pKa: 15.28
Analog () 4-Fluorophenyl Ethyl ester C₁₈H₁₅FNO₆ Synonyms: CHEMBL1326211
Analog () 2,6-Dichlorophenyl Ethyl ester C₁₈H₁₅Cl₂NO₆ MW: 412.22; Suppliers: Interbioscreen, Specs

Key Observations :

  • Halogen position : The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl () and 2,6-dichlorophenyl (), which may alter steric hindrance and electronic effects.
  • Ester vs. carbonitrile : The target’s methyl ester () differs from analogs with carbonitrile groups (), which are electron-withdrawing and may affect reactivity or binding.

Functional Group Modifications

Compound Name Core Modification Key Functional Groups Biological Implications References
Target compound None Methyl ester, hydroxymethyl Ester may enhance membrane permeability; hydroxymethyl aids solubility
6k () 3-Methoxy-4-(4-methylbenzyloxy)phenyl Carbonitrile, methoxy Methoxy groups increase hydrophobicity; benzyloxy enhances π-stacking
6o () 3-Methoxy-4-(4-methylbenzyloxy)phenyl Carbonitrile, methyl Methyl groups may improve metabolic stability
Analog () 4-Ethoxy-3-methoxyphenyl Carbonitrile, ethoxy, methoxy Ether groups enhance solubility; methoxy modulates electronic effects

Key Observations :

  • Ether substituents : Compounds like 6k () and feature methoxy or ethoxy groups, which improve solubility compared to halogenated analogs.
  • Hydroxymethyl retention : The target compound and analogs (e.g., ) retain the hydroxymethyl group, suggesting a conserved role in hydrogen bonding.

Physicochemical Property Trends

Property Target Compound 6h () 6a () Analog
Melting Point (°C) Not reported 232–236 221–224 Not reported
IR Stretch (cm⁻¹) Not reported 2191 (CN) 2199 (CN) Not reported
Molecular Weight 363.75 429.85 409.41 363.75
Solubility (Predicted) Moderate (ester) Low (CN) Low (CN) Moderate (ester)

Key Trends :

  • Carbonitrile analogs () exhibit higher molecular weights and lower solubility due to reduced polarity.
  • Methyl/ethyl esters (Target, ) show comparable molecular weights but differ in steric and electronic profiles.

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyran derivatives, characterized by a fused pyran and pyridine system. Its molecular formula is C16H16ClN2O5C_{16}H_{16}ClN_{2}O_{5}, with a molecular weight of approximately 364.76 g/mol. The presence of the chlorophenyl group and the hydroxymethyl moiety contributes to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound showed significant cytotoxicity against gastric cancer (NUGC) and liver cancer (HEPG2) cell lines with IC50 values of 60 nM and 399 nM respectively .
  • Structure-Activity Relationship (SAR) : Modifications in the chemical structure, particularly at the 4-position of the phenyl ring, significantly influenced its anticancer activity. The chlorophenyl substitution was found to enhance cytotoxic effects compared to other substituents .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated notable free radical scavenging activity with an EC50 value of 15.3 ± 3.1 μM, indicating its potential as an antioxidant agent comparable to standard ascorbic acid .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels within cells, contributing to oxidative stress and subsequent cell death in malignant cells.
  • Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Gastric Cancer Cells : A study assessing the effects on NUGC cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Tyrosinase Inhibition Study : Another investigation focused on its role as a tyrosinase inhibitor showed promising results for cosmetic applications aimed at reducing skin pigmentation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multicomponent reactions involving substituted benzaldehydes, active methylene compounds, and β-ketoesters under acidic or basic catalysis. For example, Knoevenagel condensation followed by cyclization in ethanol or methanol under reflux (70–80°C) yields the pyranopyran scaffold. Optimization involves adjusting solvent polarity, catalyst loading (e.g., piperidine or L-proline), and reaction time to improve yield. Microwave-assisted synthesis can reduce reaction time by 50–70% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • FT-IR : Confirm the presence of hydroxyl (-OH, ~3200–3400 cm⁻¹), ester carbonyl (C=O, ~1700–1750 cm⁻¹), and amino (-NH₂, ~3300–3500 cm⁻¹) groups.
  • ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.2–4.5 ppm, singlet), aromatic protons from the 4-chlorophenyl group (δ ~7.3–7.5 ppm), and the methyl ester (δ ~3.8 ppm, singlet). ¹³C NMR should show the ester carbonyl (δ ~165–170 ppm) and pyran ring carbons (δ ~90–110 ppm) .

Q. How is the anti-proliferative or tyrosinase-inhibitory activity of this compound evaluated in vitro?

  • Methodological Answer : Anti-proliferative activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7 or A549), with IC₅₀ values calculated after 48–72 hours of exposure. Tyrosinase inhibition is measured spectrophotometrically using L-DOPA as a substrate, monitoring dopachrome formation at 475 nm. Positive controls (e.g., kojic acid) and dose-response curves (10–100 µM) are essential for validation .

Advanced Research Questions

Q. How can molecular docking and molecular dynamics (MD) simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., tyrosinase or EGFR kinase). Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., His263 in tyrosinase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) to validate docking results .

Q. What strategies resolve contradictions in reported crystallographic or spectroscopic data for this compound?

  • Methodological Answer :

  • Crystallography : Re-refine X-ray data using SHELXL (e.g., adjusting thermal parameters or occupancy for disordered atoms). Validate with R-factor convergence (<5% discrepancy) .
  • Spectroscopy : Compare experimental NMR/IR data with computational predictions (e.g., DFT-optimized structures in Gaussian 09). Use deuterated solvents to eliminate exchangeable proton interference .

Q. How does substituent variation (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact biological activity and stability?

  • Methodological Answer : Synthesize analogs via halogen-substituted benzaldehydes and evaluate SAR:

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
  • Metabolic Stability : Use liver microsome assays (human/rat) to track degradation half-life. Chlorine substituents typically enhance metabolic resistance compared to fluorine .

Q. What computational methods (e.g., DFT) are employed to predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and map electrostatic potential (ESP). High HOMO density on the amino group suggests nucleophilic reactivity, while LUMO localization on the pyran ring indicates electrophilic susceptibility .

Q. How can reaction conditions be modified to enhance enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., (R)-BINOL-phosphoric acid) in asymmetric Michael addition steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and optimize solvent (toluene) and temperature (−20°C) to achieve >90% ee .

Technical Notes

  • Crystallographic Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters. Use WinGX for data integration and ORTEP-3 for structure visualization .
  • Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Structural Database) and provide detailed experimental protocols to address variability in reported yields or activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.